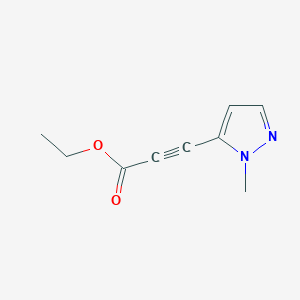

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl 3-(2-methylpyrazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h6-7H,3H2,1-2H3 |

InChI Key |

SHCRATGMYVLJRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=NN1C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions:

- Starting materials: 5-azidopyrazoles and methyl prop-2-ynoate.

- Reaction conditions: Refluxing in toluene at approximately 110°C under an inert nitrogen atmosphere.

- Procedure: The azide reacts with the terminal alkyne group of methyl prop-2-ynoate, yielding regioisomeric 1,2,3-triazoles with high regioselectivity, predominantly favoring the 1,4-disubstituted isomer.

Mechanistic Insights:

- The azide undergoes a cycloaddition with the alkyne, forming a 1,2,3-triazole ring.

- The regioselectivity is confirmed via synthesis from ethyl 2-formyl-2-diazoacetate, ensuring the correct substitution pattern.

Research Evidence:

- Clarke et al. (2021) demonstrated this method, emphasizing mild conditions to prevent azide decomposition and achieve high yields (up to 86%) of the triazole intermediates.

- The regioisomeric mixture can be separated through crystallization or chromatography, with the major isomer identified as the 1-methyl-1H-pyrazol-5-yl derivative.

Functionalization of Pyrazole Derivatives

Post-cycloaddition, the triazoles undergo further functionalization to incorporate the ethyl ester group at the 2-position of the prop-2-ynoate moiety.

Esterification and Alkylation:

- The alkyne moiety is introduced via esterification of the corresponding carboxylic acids or through direct alkylation of the pyrazole ring.

- Alkylation at the nitrogen atom of the pyrazole ring can be achieved using methyl iodide or methyl sulfate under basic conditions, such as potassium carbonate in dimethylformamide (DMF).

Example Procedure:

- The triazole intermediate reacts with methyl iodide in the presence of potassium carbonate at room temperature, selectively methylating the nitrogen atom at the 1-position of the pyrazole ring.

- The methylated pyrazole then undergoes esterification with ethyl chloroformate or via standard Fischer esterification to afford the target compound.

Alternative Synthetic Routes

Other methods include the utilization of substituted pyrazoles and their subsequent coupling with alkynoates:

Cyclocondensation of Pyrazoles with Acetylenic Derivatives:

Multi-step Synthesis via Hydrazine Derivatives:

- Starting from hydrazine derivatives, pyrazole rings are constructed through cyclization with α,β-unsaturated carbonyl compounds, followed by substitution with methyl groups and esterification steps.

Metal-Catalyzed Coupling Reactions:

- Copper or iron catalysis can facilitate the coupling of phenylacetylene with oximes or hydrazines, producing pyrazole derivatives that can be further functionalized with ester groups.

Pyrolysis and Rearrangement Techniques

Research indicates that pyrolysis of certain pyrazole derivatives, such as methyl 1-(pyrazol-5-yl)-1H-1,2,3-triazoles, can lead to rearranged products, including the target compound, via mechanisms involving oxoketenimine–imidoyl ketene rearrangements.

- Procedure: Heating the triazole derivatives at elevated temperatures (~600°C) under vacuum results in cyclization and rearrangement, producing compounds with the pyrazole-ester framework.

Summary of Key Reaction Parameters and Yields

| Method | Starting Materials | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Azide-alkyne cycloaddition | 5-azidopyrazoles + methyl prop-2-ynoate | Reflux in toluene at 110°C, inert atmosphere | Up to 86% | High regioselectivity, mild conditions |

| Alkylation with methyl iodide | Triazole intermediate | Room temperature, DMF solvent | Quantitative | Selective N-methylation |

| Cyclocondensation of pyrazoles | Pyrazoles + ethyl acetylenedicarboxylate | Reflux in ethanol or acetonitrile | 30–70% | Multi-step routes, versatile |

| Pyrolysis of triazoles | Triazoles under vacuum | 600°C, vacuum | Product-dependent | Rearrangement to target structure |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate (CAS: 1928823-48-6)

This analog lacks the methyl group at the pyrazole 1-position. Key differences include:

Thiophene-Pyrazole Hybrids (Compounds 7a and 7b)

From the 2012 Molecules study, compounds 7a and 7b incorporate thiophene and pyrazole moieties but differ in substituents:

- 7a: Contains a cyano group and thiophene ring.

- 7b : Features an ethyl carboxylate group on the thiophene.

- Key distinctions: Functional groups: 7a/7b have amino, cyano, or ester groups on the thiophene, contrasting with the propiolate ester in the target compound. Electronic effects: Thiophene’s electron-rich nature vs. the electron-withdrawing propiolate ester alters reactivity profiles .

Research Findings

- Steric and Electronic Effects: The methyl group in Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate reduces ring flexibility and enhances stability, making it preferable for applications requiring prolonged shelf life . The propiolate ester’s electron-withdrawing nature increases alkyne reactivity compared to thiophene-based analogs, which may favor click chemistry or cycloaddition reactions .

- Synthetic Challenges: The discontinued status of Ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate suggests that methylation improves synthetic feasibility or product isolation .

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Ethyl Ester Group : Enhances solubility and bioactivity.

- Propyne Moiety : Contributes to its reactivity and potential interactions with biological targets.

The molecular formula is with a molecular weight of approximately 219.24 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes crucial for bacterial survival, thereby disrupting their metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in various models, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Receptor Modulation : It could also interact with receptors that play roles in inflammatory responses, leading to altered signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct features of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-3-phenyl-1H-pyrazole | Lacks ethyl ester and propyne moieties | Focused on phenyl substitution |

| 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | Contains carboxylic acid instead of ester | Different functional group impacts reactivity |

| Ethyl 3-(1-phenylylH-pyrazol)-5-propynoate | Similar alkyne and ester groups | Phenyl substitution alters biological activity |

This table illustrates how the presence of specific functional groups in this compound contributes to its unique biological profile, distinguishing it from other pyrazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives. This compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed significant reductions in swelling and inflammation markers when treated with this compound compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.